molecular formula C26H25ClN4O5S B10823901 (3~{R},3~{a}~{R},6~{R},6~{a}~{R})-6-[[6-chloranyl-5-[4-[4-[[dimethyl(oxidanyl)-$l^{4}-sulfanyl]amino]phenyl]phenyl]-3~{H}-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3~{a},5,6,6~{a}-hexahydrofuro[3,2-b]furan-3-ol

(3~{R},3~{a}~{R},6~{R},6~{a}~{R})-6-[[6-chloranyl-5-[4-[4-[[dimethyl(oxidanyl)-$l^{4}-sulfanyl]amino]phenyl]phenyl]-3~{H}-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3~{a},5,6,6~{a}-hexahydrofuro[3,2-b]furan-3-ol

Cat. No.: B10823901
M. Wt: 541.0 g/mol
InChI Key: JUSYNSOYFIIJQX-LUGTWXOSSA-N
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Description

BI-9774 is a highly potent and well-characterized activator of AMP-activated protein kinase (AMPK). AMPK is a crucial enzyme in cellular energy homeostasis, regulating metabolic pathways to maintain energy balance. BI-9774 has shown significant potential in improving glucose tolerance, increasing muscle glucose uptake, and reducing heart rate in various studies .

Preparation Methods

The synthesis of BI-9774 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the reaction of 6-chloro-5-iodo-2-methanesulfonyl-1H-imidazo[4,5-b]pyridine with triethylamine in tetrahydrofuran (THF) at 0°C, followed by the addition of SEM-Cl. The mixture is then stirred and partitioned between saturated aqueous ammonium chloride and ethyl acetate. The organic phase is washed, dried, and evaporated to yield the desired compound .

Chemical Reactions Analysis

BI-9774 undergoes various chemical reactions, including:

    Oxidation: BI-9774 can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: BI-9774 can undergo substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

BI-9774 has a wide range of scientific research applications:

Mechanism of Action

BI-9774 exerts its effects by activating AMPK, a serine/threonine protein kinase. AMPK is a heterotrimeric enzyme complex composed of a catalytic α-subunit, a β-scaffold subunit, and a γ-regulatory subunit. Activation of AMPK leads to the inhibition of ATP-consuming anabolic pathways and the stimulation of ATP-producing catabolic pathways. This results in increased glucose uptake, fatty acid oxidation, and reduced gluconeogenesis and fatty acid synthesis .

Properties

Molecular Formula

C26H25ClN4O5S

Molecular Weight

541.0 g/mol

IUPAC Name

(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenyl]phenyl]-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

InChI

InChI=1S/C26H25ClN4O5S/c1-37(2,33)31-17-9-7-15(8-10-17)14-3-5-16(6-4-14)22-18(27)11-19-25(29-22)30-26(28-19)36-21-13-35-23-20(32)12-34-24(21)23/h3-11,20-21,23-24,32H,12-13H2,1-2H3,(H,28,29,30)/t20-,21-,23-,24-/m1/s1

InChI Key

JUSYNSOYFIIJQX-LUGTWXOSSA-N

Isomeric SMILES

CS(=NC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C4C(=N3)N=C(N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O)Cl)(=O)C

Canonical SMILES

CS(=NC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C4C(=N3)N=C(N4)OC5COC6C5OCC6O)Cl)(=O)C

Origin of Product

United States

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